molecular formula C24H17ClFNO4S B2610708 4-(4-CHLOROBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-FLUOROQUINOLINE CAS No. 872199-71-8

4-(4-CHLOROBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-FLUOROQUINOLINE

Cat. No.: B2610708
CAS No.: 872199-71-8
M. Wt: 469.91
InChI Key: HQCFFVSMTRRSLK-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-3-(4-ethoxybenzoyl)-6-fluoroquinoline is a structurally complex quinoline derivative characterized by three distinct functional groups:

  • 4-Ethoxybenzoyl group: A benzoyl group with an ethoxy substituent, contributing to lipophilicity and π-π stacking interactions.
  • 6-Fluoro substituent: A fluorine atom at position 6, which modulates electronic effects and metabolic stability.

This compound is hypothesized to exhibit biological activity in kinase inhibition or antimicrobial applications due to structural similarities to other quinoline-based therapeutics .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFNO4S/c1-2-31-18-8-3-15(4-9-18)23(28)21-14-27-22-12-7-17(26)13-20(22)24(21)32(29,30)19-10-5-16(25)6-11-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCFFVSMTRRSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Chlorobenzenesulfonyl)-3-(4-ethoxybenzoYL)-6-fluoroquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H17ClFNO3S
  • Molecular Weight : 393.86 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways critical in various diseases. The presence of the chlorobenzenesulfonyl and ethoxybenzoate groups enhances its interaction with biological targets, potentially leading to:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor of certain protein kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
  • Antimicrobial Activity : Similar compounds in the quinoline class have demonstrated antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects.

Case Studies

  • Antibacterial Activity : In a study evaluating similar quinoline derivatives, compounds showed significant activity against Staphylococcus aureus and Escherichia coli, indicating that modifications like chlorobenzenesulfonyl groups could enhance antibacterial properties.
  • Cytotoxic Effects : Research on quinoline derivatives has shown varying degrees of cytotoxicity in human cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents.
  • Pharmacokinetics and Toxicity : Preliminary studies indicate that modifications in the quinoline structure can affect absorption and metabolism. Understanding these pharmacokinetic properties is essential for assessing therapeutic viability.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Molecular Structure and Substituent Effects

The compound’s unique substitution pattern distinguishes it from related quinoline derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents at Key Positions Key Functional Groups Molecular Weight (g/mol)
4-(4-Chlorobenzenesulfonyl)-3-(4-ethoxybenzoyl)-6-fluoroquinoline 4-sulfonyl (Cl), 3-benzoyl (OEt), 6-F Sulfonyl, benzoyl, fluoro ~500 (estimated)
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 1-benzyl (Cl), 3-sulfonyl (iPr), 6-OEt Benzyl, sulfonyl, ethoxy 528.01
2-Chloro-3-formylquinoline (CFQ) 2-Cl, 3-CHO Chloro, formyl 195.61
6-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid 6-sulfamoyl (OEt), 2-OH, 4-COOH Sulfamoyl, hydroxyl, carboxylic acid ~420 (estimated)

Key Observations :

  • The 6-fluoro substituent enhances metabolic stability relative to non-fluorinated analogs like CFQ .
  • The 4-ethoxybenzoyl group increases lipophilicity (logP ~3.5 estimated) compared to sulfamoyl or carboxylic acid derivatives .
Physicochemical Properties
Property Target Compound 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone CFQ
logP ~3.5 (estimated) 4.2 2.1
Water Solubility <10 µg/mL (low) <5 µg/mL 50 µg/mL
Metabolic Stability High (due to 6-F) Moderate Low

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